molecular formula C18H22ClN5S B1193437 KHS101 hydrochloride CAS No. 321695-37-8

KHS101 hydrochloride

Cat. No. B1193437
M. Wt: 375.91
InChI Key: INVQHPQJFRKGIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Poloxin-2 is a potent Plk1 PBD inhibitor. It acts by inducing mitotic arrest and apoptosis in cultured human tumor cells at low micromolar concentrations.

Scientific Research Applications

1. Glioblastoma Treatment

KHS101 hydrochloride has shown potential in treating glioblastoma, an aggressive form of brain cancer. Research indicates that KHS101 can induce tumor cell death in various glioblastoma cell models without affecting non-cancerous brain cells. It achieves this by disrupting mitochondrial chaperone heat shock protein family D member 1 (HSPD1), leading to impaired mitochondrial bioenergetic capacity and glycolytic activity in the cancer cells. In vivo, it reduced tumor growth and increased survival in mouse models of glioblastoma, suggesting its effectiveness as a therapeutic strategy for this condition (Polson et al., 2018).

2. Addiction Treatment

KHS101 has also been studied in the context of opioid addiction. It influences the extinction of drug-context association memory in mice, indicating its potential in treating opioid addiction. The compound seems to modulate neurogenesis during critical stages of conditioning or extinction of opioid-associated experiences, which may help in facilitating the extinction of drug-associated contextual memory (Zhang et al., 2017).

3. Neurogenesis Enhancement

KHS101 has been found to accelerate neuronal differentiation in adult rats. It selectively induces a neuronal differentiation phenotype by binding to the TACC3 protein and influencing cell cycle exit. This action suggests its potential for applications in neural plasticity and regeneration (Wurdak et al., 2010).

4. Breast Cancer Treatment

In breast cancer, KHS101 has demonstrated the ability to suppress cell growth, motility, and stemness, while inducing apoptotic cell death. It affects multiple biological processes and signaling pathways, including reducing the expression of mitotic kinases closely associated with TACC3, suggesting its potential use as a dual or multi-targeting mitotic inhibitor in breast cancer treatment (Campo & Breuer, 2018).

properties

IUPAC Name

4-N-(2-methylpropyl)-2-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrimidine-2,4-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5S.ClH/c1-13(2)10-20-16-8-9-19-18(23-16)21-11-15-12-24-17(22-15)14-6-4-3-5-7-14;/h3-9,12-13H,10-11H2,1-2H3,(H2,19,20,21,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVQHPQJFRKGIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC(=NC=C1)NCC2=CSC(=N2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

KHS101 hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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